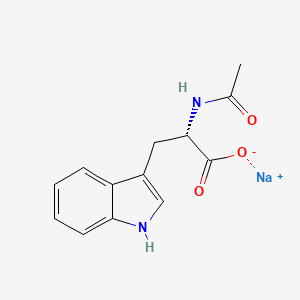
N-Acetyl-L-tryptophan sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-tryptophan sodium is a derivative of the amino acid tryptophan. It is known for its neuroprotective properties and is used in various scientific research applications. This compound is particularly noted for its ability to modulate oxidative stress and maintain mitochondrial membrane integrity .
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan sodium can be synthesized through the acetylation of L-tryptophan. The reaction typically involves the use of acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
N-Acetyl-L-tryptophan sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of N-acetyl-5-hydroxytryptophan, while reduction can yield N-acetyltryptamine .
科学研究应用
N-Acetyl-L-tryptophan sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in protein formulations to prevent oxidative degradation.
Biology: It is used to study the effects of oxidative stress and mitochondrial dysfunction in cellular models.
Medicine: It has potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
作用机制
N-Acetyl-L-tryptophan sodium exerts its effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R). This action disrupts the binding of substance P to NK-1R, providing neuroprotective effects. Additionally, it modulates oxidative stress by enhancing antioxidant enzyme activities and protecting mitochondrial membrane integrity .
相似化合物的比较
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan.
N-Acetyl-5-hydroxytryptophan: A hydroxylated derivative of N-Acetyl-L-tryptophan.
N-Acetyltryptamine: A reduced form of N-Acetyl-L-tryptophan
Uniqueness
N-Acetyl-L-tryptophan sodium is unique due to its specific interaction with the neurokinin-1 receptor and its ability to modulate oxidative stress and mitochondrial function. These properties make it particularly valuable in neuroprotective research and potential therapeutic applications .
属性
CAS 编号 |
62208-95-1 |
|---|---|
分子式 |
C13H13N2NaO3 |
分子量 |
268.24 g/mol |
IUPAC 名称 |
sodium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI 键 |
UQSHZBSQKMVQBS-YDALLXLXSA-M |
手性 SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















